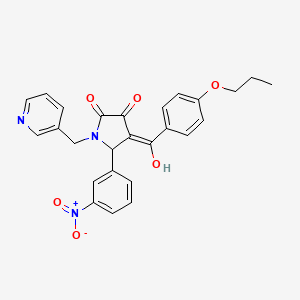
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, also known as BDPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPN belongs to the class of acrylonitrile derivatives and has been found to possess unique biochemical and physiological properties that make it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile is still not fully understood, but several studies have suggested that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes involved in cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to modulate the activity of specific neurotransmitters, leading to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and division, modulation of neurotransmitter activity, and antibacterial and antifungal properties. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile in lab experiments is its unique biochemical and physiological properties, which make it an interesting target for investigation in several areas of research. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, including further investigation of its mechanism of action, development of new synthetic methods to improve yield and purity, and exploration of its therapeutic potential in other areas of research. In addition, there is a need for further investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent. Overall, this compound represents an interesting target for further investigation in several areas of scientific research.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 3,4-dichlorophenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can vary depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile has been investigated for its potential therapeutic applications in several areas of research, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. In infectious diseases, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-5-10(8-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQWGNIXUDBV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)
![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)

![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![(1S,5R)-3-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366460.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)